molecular formula C15H18N2 B12427854 Pirlindole d4

Pirlindole d4

Cat. No.: B12427854
M. Wt: 230.34 g/mol
InChI Key: IWVRVEIKCBFZNF-OSEHSPPNSA-N
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Description

Pirlindole d4 is a deuterium-labeled derivative of pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A). Pirlindole is primarily used as an antidepressant and has been studied for its potential in treating fibromyalgia. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .

Preparation Methods

The synthesis of pirlindole d4 involves the incorporation of deuterium atoms into the pirlindole molecule. One common method is the Fischer indole synthesis, which involves the reaction of p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione to form 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This intermediate is then reacted with ethanolamine, followed by halogenation with phosphorus oxychloride, and intramolecular alkylation to form dehydropirlindole. The final step involves the reduction of the imine with sodium borohydride to yield pirlindole .

Chemical Reactions Analysis

Pirlindole d4 undergoes various chemical reactions, including:

Scientific Research Applications

Pirlindole, identified by DrugBank ID DB09244, is a small molecule drug primarily used as an antidepressant . It is classified as a reversible inhibitor of the monoamine oxidase A enzyme (RIMA) and is used in Russia for treating major depression . Pirlindole is also under investigation for the treatment of fibromyalgia pain syndrome .

Basic Information

  • Generic Name: Pirlindole
  • DrugBank Accession Number: DB09244
  • Type: Small Molecule
  • Approval Status: Not approved in the US, but approved in some European and non-European countries

Pharmacology

Indication
Pirlindole is indicated for the treatment of major depression . Studies have also demonstrated its efficacy and safety in treating fibromyalgia .

Mechanism of Action
Pirlindole functions as a selective, reversible inhibitor of monoamine oxidase A (MAO-A) . It also has an inhibitory effect on noradrenaline and 5-hydroxytryptamine reuptake . Unlike some antidepressants, pirlindole appears to stimulate the central nervous system rather than cause sedation .

Pharmacokinetics

  • Absorption: Well absorbed, with a bioavailability of 90%
  • Protein Binding: 97% bound to plasma proteins
  • Metabolism: Metabolized significantly in the hepatic system, with a bioavailability of 20-30% in dogs and rats due to the first-pass effect
  • Elimination: Mainly renal, with 0.4-0.5% excreted unchanged in urine
  • Half-life: 0.7±0.3 hours in healthy volunteers
  • Clearance: High plasma clearance (450–1000 L/h)

Clinical Efficacy

A double-blind, randomized, placebo-controlled study evaluated pirlindole (300 mg/day) in 103 inpatients with unipolar major depression over 42 days . The study found that pirlindole produced a significantly greater decrease in the Hamilton depression score (from day 28), Hamilton anxiety score (from day 28), and Montgomery-Asberg depression score (on day 42) compared to placebo . On day 42, the Hamilton depression score was ≤ 7 in 72% of the pirlindole group compared to 21% in the placebo group (P < 0.001) .

Safety and Tolerability

Pirlindole has a favorable tolerability profile and does not negatively affect cardiovascular dynamics . Its effect on sensorimotor performance relevant to driving is similar to that of a placebo . Due to its selective and reversible inhibition of MAO-A and short half-life, the risk of a tyramine or "cheese effect" is low . Toxicological studies have not revealed dangerous effects at usual doses, and pirlindole does not show measurable mutagenic, clastogenic, or carcinogenic properties .

Pirlindole d4

This compound is a deuterated form of pirlindole . Deuterated compounds are often used in pharmaceutical research for various reasons, including:

  • Metabolic Studies: The presence of deuterium can alter the metabolic pathways of a drug, allowing researchers to study these pathways and potentially improve the drug's pharmacokinetic properties [N/A].
  • Internal Standards: Deuterated analogs are frequently used as internal standards in quantitative bioanalytical methods such as LC-MS/MS (liquid chromatography with tandem mass spectrometry) [N/A].

Mechanism of Action

Pirlindole d4 exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin, leading to an increase in their levels in the brain. This elevation in neurotransmitter levels is associated with improved mood and relief from depressive symptoms. Additionally, this compound may inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .

Comparison with Similar Compounds

Pirlindole d4 is structurally and pharmacologically related to other reversible inhibitors of monoamine oxidase A, such as metralindole and tetrindole. Compared to these compounds, this compound offers unique advantages due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Biological Activity

Pirlindole d4 is a derivative of the piperidine class and is primarily recognized for its potential therapeutic applications, particularly in the realm of neuropharmacology. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits its biological activity through multiple mechanisms, primarily involving the modulation of neurotransmitter systems. Key targets include:

  • Dopamine Receptors : this compound has shown affinity for dopamine D2 receptors, which play a critical role in mood regulation and motor control. Research indicates that it acts as a partial agonist at these receptors, potentially influencing dopaminergic signaling pathways .
  • Monoamine Oxidase Inhibition : The compound has also been identified as a selective inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO, this compound may enhance the availability of these neurotransmitters, contributing to its antidepressant effects .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

  • Antidepressant Effects : Clinical studies have classified this compound among novel antidepressants due to its unique action on serotonin and norepinephrine reuptake inhibition, alongside its MAO inhibitory properties. This multifaceted approach may provide advantages over traditional antidepressants .
  • Neuroprotective Properties : Some evidence suggests that this compound may possess neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The compound's ability to modulate dopaminergic activity may help mitigate neuronal damage associated with oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, contributing to a growing body of evidence regarding its efficacy:

StudyFindings
Pettersson et al. (2020)Identified this compound's binding affinity to D2 receptors and its partial agonist activity, suggesting potential applications in mood disorders .
Neuropharmacological Classification (2018)Classified this compound within a new category of antidepressants based on its dual action on serotonin and norepinephrine systems .
Virtual Screening Study (2024)Highlighted the compound's selective MAO inhibition, reinforcing its therapeutic potential in treating depression .

Properties

Molecular Formula

C15H18N2

Molecular Weight

230.34 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3/i7D2,8D2

InChI Key

IWVRVEIKCBFZNF-OSEHSPPNSA-N

Isomeric SMILES

[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H]

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4

Origin of Product

United States

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